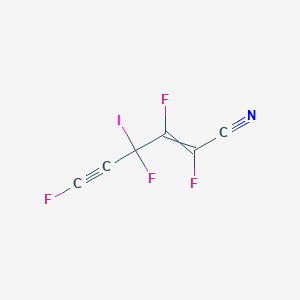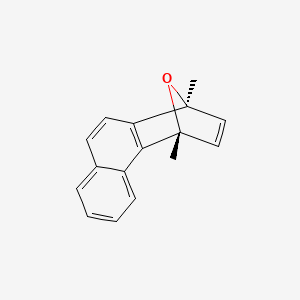
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is a complex organic compound characterized by its unique stereochemistry and structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of D-limonene as a starting material. The synthetic route includes double bond addition, hydroxyl protection, elimination reaction, and deprotection steps. The process is designed to ensure high chiral selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Key considerations include the use of safe reagents, minimizing by-products, and achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated hydrocarbons .
Applications De Recherche Scientifique
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a neuroprotective agent.
Mécanisme D'action
The mechanism by which (1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and providing neuroprotective effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4R)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene
- (1S,4R)-1-Methyl-4-(1-methylvinyl)-2-cyclohexene-1-alcohol
- (1S,4R)-4-tert-Butoxycarbonylamino-cyclopent-2-enyl-1-methanol
Uniqueness
What sets (1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene apart from similar compounds is its unique stereochemistry and structural features
Propriétés
Numéro CAS |
917871-88-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(1R,12S)-1,12-dimethyl-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3,5,7,9,13-hexaene |
InChI |
InChI=1S/C16H14O/c1-15-9-10-16(2,17-15)14-12-6-4-3-5-11(12)7-8-13(14)15/h3-10H,1-2H3/t15-,16+/m0/s1 |
Clé InChI |
XGUQEGQQPYVQIK-JKSUJKDBSA-N |
SMILES isomérique |
C[C@@]12C=C[C@@](O1)(C3=C2C=CC4=CC=CC=C43)C |
SMILES canonique |
CC12C=CC(O1)(C3=C2C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
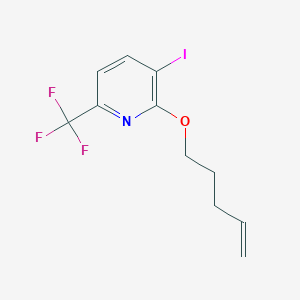
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
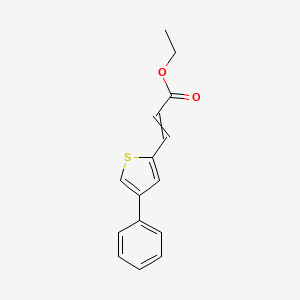
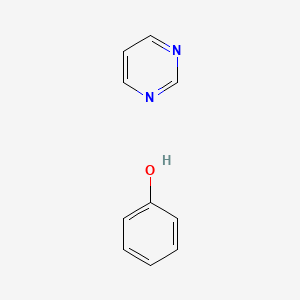
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
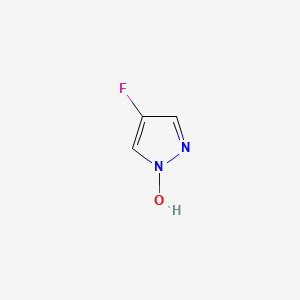
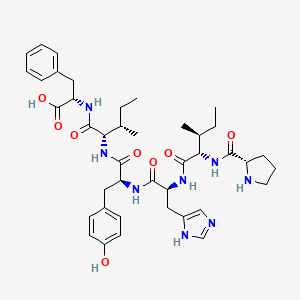
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
